Cas no 145066-22-4 (5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI))
![5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI) structure](https://de.kuujia.com/scimg/cas/145066-22-4x500.png)
145066-22-4 structure
Produktname:5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI)
5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI)
- 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-...
- 5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydr
- 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- (7S-cis)-7-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-5,12-naphthacenedione
- 1-Hydroxy-13-deoxocarminomycin
- 1-Hydroxy-D788-11
- 5,12-Naphthacenedione, 7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tet
- 7-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-5,12-naphthacenedione (7S-cis)-
- 145066-22-4
- 3-Ethyl-3,5,7,10,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
- 5,12-Naphthacenedione, 7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-, (7S-cis)-
- DTXSID10932484
-
- Inchi: InChI=1S/C26H29NO10/c1-3-26(35)7-10-16(14(8-26)37-15-6-11(27)21(30)9(2)36-15)23(32)20-19(22(10)31)24(33)17-12(28)4-5-13(29)18(17)25(20)34/h4-5,9,11,14-15,21,28-32,35H,3,6-8,27H2,1-2H3
- InChI-Schlüssel: QUXOQSCRBFOLAV-UHFFFAOYSA-N
- Lächelt: OC1C(C)OC(OC2CC(O)(CC)CC3C(=C4C(=O)C5=C(C=CC(O)=C5C(=O)C4=C(O)C2=3)O)O)CC1N
Berechnete Eigenschaften
- Genaue Masse: 515.179
- Monoisotopenmasse: 515.179
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 3
- Komplexität: 903
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 200Ų
Experimentelle Eigenschaften
- Dichte: 1.63
- Siedepunkt: 745.8°Cat760mmHg
- Flammpunkt: 404.9°C
- Brechungsindex: 1.737
5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI) Verwandte Literatur
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
145066-22-4 (5,12-Naphthacenedione,7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-9-ethyl-7,8,9,10-tetrahydro-1,4,6,9,11-pentahydroxy-,(7S-cis)- (9CI)) Verwandte Produkte
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